6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-6-8(10)2-3-9-12-5-7(4-11)13(6)9/h2-3,5H,1H3 |
InChI Key |
FFHRLKQMEPBAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=C(N12)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylpyridine with cyanamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids are often employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Cyclization Reactions: Products include more complex heterocyclic structures.
Scientific Research Applications
Anticancer Properties
Research indicates that 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. Specifically, it has demonstrated efficacy against several types of cancers, including leukemia and solid tumors.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving HeLa cells, the compound was evaluated using the PrestoBlue viability assay. The results indicated an IC50 value below 150 μM for several derivatives, suggesting selective targeting of cancer cells without substantial harm to normal cells.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. It displayed potent activity against Mycobacterium tuberculosis (MDR-TB and XDR-TB), with minimum inhibitory concentration (MIC) values reported as low as 0.006 μM.
Table 1: Biological Activity Summary
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile. Modifications at various positions on the imidazo and pyridine rings can significantly impact its potency and selectivity against different biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C6 | Enhanced binding affinity |
| Methyl group at C5 | Increased anticancer activity |
| Substituents at C2 and C3 | Improved potency against bacterial strains |
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features :
- Imidazo[1,2-a]pyridine core : A fused bicyclic system combining imidazole and pyridine rings, enabling π-π stacking interactions and hydrogen bonding.
- Substituents: Bromine (position 6): Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) . Cyano (position 3): Acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity .
Cyclization of 2-aminopyridine derivatives with α-bromoketones .
Copper-mediated three-component reactions for introducing the cyano group .
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent variations critically influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Electronic Effects: The cyano group at position 3 stabilizes the imidazo[1,2-a]pyridine core via resonance, reducing H-5 proton deshielding in NMR compared to aldehydes . Bromine at C6 increases electrophilicity, enabling palladium-catalyzed coupling reactions, whereas methyl at C5 may sterically hinder such reactions .
Trifluoromethyl groups (e.g., in ULEGOI) introduce strong electron-withdrawing effects and metabolic stability but may reduce solubility .
Crystallographic Data :
- Compounds like 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile exhibit planar imidazo[1,2-a]pyridine cores with intermolecular F···F interactions, influencing packing efficiency .
Biological Relevance :
Biological Activity
6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
- Molecular Formula : C8H6BrN3
- Molecular Weight : 224.06 g/mol
- IUPAC Name : 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile
Antimicrobial Activity
Research indicates that 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) range of 46.9 to 93.7 μg/mL against multi-drug resistant bacteria .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 46.9 |
| S. aureus | 93.7 |
| P. aeruginosa | 70.0 |
Anticancer Activity
The compound has shown promising anticancer effects in several studies. It was evaluated against different cancer cell lines, exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.
Study on Anticancer Mechanism
In a recent study, the interaction of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile with Bcl-2 proteins was analyzed using molecular dynamics simulations. The results indicated that the compound primarily interacts through hydrophobic contacts, which is crucial for its cytotoxic activity .
Antimicrobial Efficacy Against Mycobacteria
Another investigation focused on the compound's activity against Mycobacterium tuberculosis. The results showed significant inhibition at low concentrations, suggesting potential as a lead compound for tuberculosis treatment .
Structure-Activity Relationship (SAR)
The biological activity of 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile can be influenced by structural modifications:
- Bromine Substitution : The presence of bromine enhances antimicrobial activity due to increased lipophilicity.
- Methyl Group : The methyl group at position 5 contributes to improved binding affinity to biological targets.
Q & A
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Methodological Answer : Challenges include low regioselectivity in halogenation and poor solubility in aqueous media. Flow chemistry with microreactors improves mixing and heat transfer for bromination, reducing side products by 30% . Solvent engineering (e.g., DMSO/H₂O mixtures) enhances solubility for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
